![molecular formula C8H14BF3KNO2 B2511685 Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide CAS No. 2542181-79-1](/img/structure/B2511685.png)
Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide
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Overview
Description
Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide is a useful research compound. Its molecular formula is C8H14BF3KNO2 and its molecular weight is 263.11. The purity is usually 95%.
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Biological Activity
Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide, with CAS number 2542181-79-1, is an organoboron compound notable for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
The molecular formula of this compound is C₈H₁₄BF₃KNO₂, with a molecular weight of 263.11 g/mol. The compound features a trifluoroborate moiety, which enhances its reactivity and selectivity in various chemical transformations.
Property | Value |
---|---|
Molecular Formula | C₈H₁₄BF₃KNO₂ |
Molecular Weight | 263.11 g/mol |
CAS Number | 2542181-79-1 |
The biological activity of potassium trifluoroborate compounds generally revolves around their ability to participate in nucleophilic substitution reactions. The boron atom in the trifluoroborate group acts as a Lewis acid, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. This property is particularly useful in the synthesis of biologically active molecules, including pharmaceuticals.
Key Mechanisms:
- Nucleophilic Reactivity : The trifluoroborate moiety enhances the nucleophilicity of the compound, allowing it to react with electrophiles effectively.
- Stability : Potassium salts of organotrifluoroborates are known for their stability and ease of handling compared to traditional boronic acids, which can be hydrolyzed easily.
Applications in Drug Development
This compound has shown promise in various synthetic pathways relevant to drug discovery:
- Suzuki-Miyaura Cross-Coupling Reactions : This compound can be utilized in cross-coupling reactions to form complex organic molecules that are often precursors to pharmaceutical agents .
- Synthesis of Amino Acids and Peptides : Its ability to facilitate amine coupling reactions has implications for synthesizing amino acid derivatives and peptide-based therapeutics.
Case Studies
Several studies have demonstrated the efficacy of potassium trifluoroborate compounds in biological contexts:
- Study on Anticancer Activity : A recent investigation reported that derivatives of trifluoroborate compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to disrupt cellular signaling pathways essential for cancer cell survival .
- Antimicrobial Properties : Research has indicated that organoboron compounds can possess antimicrobial properties, making them potential candidates for developing new antibiotics. Their unique structure allows them to interact with bacterial cell walls effectively .
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of boron-containing compounds, suggesting that they could mitigate oxidative stress in neuronal cells, which is crucial for treating neurodegenerative diseases .
Scientific Research Applications
Applications in Organic Synthesis
Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide has several notable applications in organic synthesis:
Suzuki-Miyaura Cross-Coupling Reactions
This compound is utilized in cross-coupling reactions, enabling the formation of complex organic molecules that serve as precursors for pharmaceuticals. The ability to couple aryl and alkenyl halides with boron reagents has broad implications in drug discovery and development.
Synthesis of Amino Acids and Peptides
The compound facilitates amine coupling reactions, which are essential for synthesizing amino acid derivatives and peptide-based therapeutics. This application is particularly relevant in the development of biologically active compounds.
Anticancer Activity
Research has shown that derivatives of potassium trifluoroborate compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves disruption of cellular signaling pathways critical for cancer cell survival, highlighting its potential as an anticancer agent .
Antimicrobial Properties
Studies indicate that organoboron compounds possess antimicrobial properties, making them candidates for developing new antibiotics. Their unique structure allows effective interaction with bacterial cell walls, suggesting a novel approach to combating antibiotic resistance .
Neuroprotective Effects
Investigations into the neuroprotective effects of boron-containing compounds suggest they can mitigate oxidative stress in neuronal cells. This property is crucial for treating neurodegenerative diseases, indicating a promising avenue for therapeutic development .
Properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BF3NO2.K/c1-7(2,3)15-6(14)13-8(4-5-8)9(10,11)12;/h4-5H2,1-3H3,(H,13,14);/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDXAYQBFPGMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1(CC1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.